molecular formula C10H12BrFO2Si B14341392 [Fluoro(dimethyl)silyl]methyl 4-bromobenzoate CAS No. 92933-25-0

[Fluoro(dimethyl)silyl]methyl 4-bromobenzoate

Cat. No.: B14341392
CAS No.: 92933-25-0
M. Wt: 291.19 g/mol
InChI Key: QTBKHWHLTSIJQZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [fluoro(dimethyl)silyl]methyl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with [fluoro(dimethyl)silyl]methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an anhydrous solvent such as dichloromethane under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of esterification and the use of efficient catalysts and dehydrating agents would apply. Scaling up the reaction would involve optimizing the reaction conditions to ensure high yield and purity of the product while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

[Fluoro(dimethyl)silyl]methyl 4-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates such as azido or thiol derivatives.

    Oxidation: Formation of 4-bromobenzoic acid.

    Reduction: Formation of [fluoro(dimethyl)silyl]methyl 4-bromobenzyl alcohol.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    [Fluoro(dimethyl)silyl]methyl benzoate: Similar structure but lacks the bromine atom, resulting in different reactivity and applications.

    [Trimethylsilyl]methyl 4-bromobenzoate: Similar ester structure but with a trimethylsilyl group instead of a fluoro(dimethyl)silyl group, affecting its chemical properties and reactivity.

Uniqueness

Properties

CAS No.

92933-25-0

Molecular Formula

C10H12BrFO2Si

Molecular Weight

291.19 g/mol

IUPAC Name

[fluoro(dimethyl)silyl]methyl 4-bromobenzoate

InChI

InChI=1S/C10H12BrFO2Si/c1-15(2,12)7-14-10(13)8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3

InChI Key

QTBKHWHLTSIJQZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(COC(=O)C1=CC=C(C=C1)Br)F

Origin of Product

United States

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